4-[(Cyclohexylthio)methyl]benzoic acid

Lipophilicity Drug-likeness ADME Prediction

4-[(Cyclohexylthio)methyl]benzoic acid (CAS 348114-34-1, PubChem CID is a synthetic thioether-bearing benzoic acid derivative with molecular formula C14H18O2S and molecular weight 250.36 g/mol. The compound features a para-substituted benzoic acid core connected via a methylene (-CH2-) linker to a cyclohexylthio group, yielding a molecule with an experimentally validated computed lipophilicity (XLogP3) of 3.7 and a topological polar surface area (TPSA) of 62.6 Ų.

Molecular Formula C14H18O2S
Molecular Weight 250.36
CAS No. 348114-34-1
Cat. No. B2415574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Cyclohexylthio)methyl]benzoic acid
CAS348114-34-1
Molecular FormulaC14H18O2S
Molecular Weight250.36
Structural Identifiers
SMILESC1CCC(CC1)SCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H18O2S/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,15,16)
InChIKeyHNCXKUNNLIGFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Cyclohexylthio)methyl]benzoic acid (CAS 348114-34-1): A Cycloalkyl-Thioether Benzoic Acid Building Block with Pharmacologically Relevant Lipophilicity


4-[(Cyclohexylthio)methyl]benzoic acid (CAS 348114-34-1, PubChem CID 802197) is a synthetic thioether-bearing benzoic acid derivative with molecular formula C14H18O2S and molecular weight 250.36 g/mol [1]. The compound features a para-substituted benzoic acid core connected via a methylene (-CH2-) linker to a cyclohexylthio group, yielding a molecule with an experimentally validated computed lipophilicity (XLogP3) of 3.7 and a topological polar surface area (TPSA) of 62.6 Ų [1]. It is commercially supplied as a research-grade intermediate with purity specifications ranging from 95% (AKSci) to 97% (Leyan) .

Why 4-[(Cyclohexylthio)methyl]benzoic acid Cannot Be Interchanged with Acyclic or Aromatic Thioether Analogs


Generic substitution within the 4-[(alkylthio/arylthio)methyl]benzoic acid series is unreliable because the cyclohexyl substituent imparts a distinct lipophilicity-hydrophilicity balance not replicated by linear alkyl or aromatic thioether counterparts. The cyclohexylthio group contributes an XLogP3 of 3.7 [1], substantially higher than the predicted values for acyclic short-chain analogs (e.g., 4-[(methylthio)methyl]benzoic acid, estimated XLogP3 ~1.8–2.2) yet more compact and conformationally restrained than long-chain decylthio derivatives. This logP differential directly affects membrane partitioning, metabolic stability, and pharmacokinetic behavior, making potency data from one thioether subclass non-transferable to another [2]. Furthermore, the methylene spacer between sulfur and the aromatic ring differentiates this compound from direct aryl-thioether analogs such as 4-(cyclohexylthio)benzoic acid (CAS 32910-52-4), altering both electronic conjugation and metabolic liability at the benzylic position.

Product-Specific Quantitative Evidence Guide for 4-[(Cyclohexylthio)methyl]benzoic acid (CAS 348114-34-1)


Computed Lipophilicity (XLogP3 = 3.7) vs. Shorter-Chain and Aromatic Thioether Analogs

The target compound exhibits a computed XLogP3 of 3.7, as reported by PubChem (XLogP3 3.0 algorithm) [1]. This value falls within the optimal drug-like lipophilicity range (LogP 1–5) and is significantly higher than that predicted for the methylthio analog 4-[(methylthio)methyl]benzoic acid (CAS 67003-48-9, molecular weight 182.24 g/mol, estimated XLogP3 ~1.8–2.2 based on the loss of five methylene units relative to the cyclohexyl derivative) . It also exceeds the lipophilicity of the phenylthio analog 4-[(phenylthio)methyl]benzoic acid (CAS 88382-49-4, MW 244.31 g/mol), whose aromatic ring is more polar than the saturated cyclohexyl ring . The higher XLogP3 of the target compound predicts enhanced membrane permeability and blood-brain barrier penetration potential relative to its smaller-chain analogs, while remaining within a developable range unlike long-chain decylthio derivatives that risk excessive LogP-driven off-target binding.

Lipophilicity Drug-likeness ADME Prediction

Estrone Sulfatase Inhibitory Activity: Structural Proximity to a Validated Pharmacophore (CHEMBL426204, IC50 = 1.3 µM)

The thiosemicarbazone analog 3-(4-cyclohexylthiosemicarbazono)methylbenzoic acid (CHEMBL426204, BindingDB BDBM50216119) demonstrated an IC50 of 1,300 nM (1.3 µM) against human estrone sulfatase in placental microsomes [1]. This compound differs from the target only at the linker: the target possesses a thioether (-CH2-S-cyclohexyl) linkage, whereas CHEMBL426204 contains a thiosemicarbazone (-CH=N-NH-C(=S)-NH-cyclohexyl) linkage. The cyclohexyl terminal group is conserved in both molecules, and SAR studies on formyl benzoic acid thiosemicarbazones have shown that the cyclohexyl moiety is critical for estrone sulfatase binding potency—the lead cyclohexylthiosemicarbazone (compound 1) exhibited an IC50 of 0.46 µM, and the active pharmacophore was identified as 2-formyl-6-hydroxybenzoic acid cyclohexylthiosemicarbazone (IC50 4.2 µM) [2]. The target compound's thioether linkage may offer improved metabolic stability over the hydrolytically labile thiosemicarbazone while preserving the cyclohexyl recognition element.

Estrone sulfatase Steroid sulfatase inhibition Hormone-dependent breast cancer

Commercially Available Purity Grade: 97% (Leyan) vs. Industry Standard 95% (AKSci/Fluorochem)

Multiple vendors supply 4-[(Cyclohexylthio)methyl]benzoic acid at differentiated purity grades. Leyan (shanghai) offers the compound at 97% purity (Product No. 1390957) , while AKSci supplies it at 95% minimum purity (Product 7206CD) , and Fluorochem (distributed via various channels, priced at ¥4,510/1g, ¥15,730/5g, ¥26,950/10g) does not publicly specify an exact purity grade . The 97% specification from Leyan represents a 2-percentage-point advantage over the more common 95% grade, which may be meaningful for applications requiring high-purity starting material such as crystallography, sensitive catalytic reactions, or biological assays where trace impurities can confound results.

Purity specification Procurement quality Synthetic intermediate

Oxidative Derivatization Capacity: Sulfoxide/Sulfone Generation as a Differentiating Synthetic Handle

The thioether (-S-) functionality of the target compound can be selectively oxidized to the corresponding sulfoxide or sulfone using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) . This oxidative derivatization represents a synthetic diversification pathway not available to compounds where the sulfur is directly attached to the aromatic ring (e.g., 4-(cyclohexylthio)benzoic acid, CAS 32910-52-4) , because the benzylic methylene spacer in the target compound electronically decouples the sulfur from the aromatic system, allowing controlled stepwise oxidation without affecting the benzoic acid moiety. The resulting sulfoxide (XLogP3 predicted ~2.0–2.5) and sulfone (XLogP3 predicted ~1.5–2.0) derivatives offer tunable polarity and hydrogen-bond acceptor character, enabling systematic exploration of structure-property relationships in a manner not feasible with direct aryl-thioether analogs.

Synthetic chemistry Oxidation Sulfoxide Sulfone Building block diversification

Predicted BBB Permeability Favorable for CNS Probe Development vs. Higher-TPSA Carboxylic Acid Analogs

Based on its computed physicochemical profile—XLogP3 = 3.7, TPSA = 62.6 Ų, molecular weight = 250.36 g/mol, rotatable bond count = 4, hydrogen bond donors = 1, hydrogen bond acceptors = 3 [1]—the target compound satisfies multiple criteria for predicted blood-brain barrier (BBB) penetration: MW < 400, TPSA < 90 Ų, and LogP in the 1–5 range. By contrast, analogs incorporating additional hydrogen-bond donors (e.g., the formyl-hydroxybenzoic acid thiosemicarbazone, which carries two additional H-bond donors and higher TPSA) are predicted to have lower BBB permeability [2]. Among commercially available 4-[(alkylthio)methyl]benzoic acids, the cyclohexyl derivative's balanced lipophilicity and compact TPSA position it uniquely for CNS-targeted probe development.

Blood-brain barrier CNS drug discovery Permeability prediction

Best-Fit Research and Industrial Application Scenarios for 4-[(Cyclohexylthio)methyl]benzoic acid (CAS 348114-34-1)


Medicinal Chemistry: Estrone Sulfatase Inhibitor Lead Optimization via Thioether Isostere Replacement

Programs targeting estrone sulfatase (STS) for hormone-dependent breast cancer can deploy the target compound as a metabolically stable thioether isostere of the known cyclohexylthiosemicarbazone inhibitor series. The conserved cyclohexyl recognition element and the compound's XLogP3 of 3.7 position it for systematic SAR exploration through oxidation to sulfoxide/sulfone analogs, enabling tunable potency–ADME profiles. The thioether linkage eliminates the hydrolytically labile C=N bond present in the thiosemicarbazone pharmacophore (IC50 4.2 µM for compound 25) [1]. Researchers should validate STS inhibitory activity directly, as the target compound's IC50 has not been published, but the structural precedent from CHEMBL426204 (IC50 1.3 µM) provides a rational starting hypothesis [2].

CNS Drug Discovery: BBB-Permeable Chemical Probe Scaffold with Computed Favorable Permeability

The target compound's computed physicochemical profile—XLogP3 = 3.7, TPSA = 62.6 Ų, MW = 250.36, only 1 H-bond donor—satisfies established criteria for BBB penetration (MW < 400, TPSA < 90 Ų) [1]. This makes it a suitable carboxylic acid building block for CNS-targeted probe synthesis, where the benzoic acid moiety can serve as a handle for amide coupling to generate diverse CNS-oriented compound libraries. Compared to the methylthio analog (estimated XLogP3 ~1.8–2.2), the cyclohexyl derivative's higher lipophilicity predicts superior passive brain penetration, while the TPSA remains well below the 90 Ų threshold associated with poor CNS exposure [2].

Synthetic Methodology: Parallel Library Synthesis via Controlled Thioether Oxidation

The benzylic methylene spacer between sulfur and the aromatic ring enables selective, stepwise oxidation of the thioether to sulfoxide (1 eq. oxidant) and sulfone (excess oxidant) using H₂O₂ or m-CPBA under mild conditions [1]. This controlled oxidative diversification pathway is not reliably available for direct aryl-thioether analogs such as 4-(cyclohexylthio)benzoic acid, where the electron-withdrawing carboxylic acid deactivates the sulfur toward electrophilic oxidation. Medicinal chemistry groups can use this reactivity to generate three compounds (thioether, sulfoxide, sulfone) from a single purchased building block, each having distinct physicochemical and hydrogen-bonding properties, for rapid property-activity relationship (PAR) studies [1].

Procurement: High-Purity (97%) Starting Material for Crystallography and Sensitive Bioassays

For applications requiring minimal impurity interference—such as protein-ligand co-crystallography, surface plasmon resonance (SPR) binding assays, or cell-based phenotypic screening—the 97% purity grade available from Leyan (Product No. 1390957) provides a 2-percentage-point purity advantage over the more commonly offered 95% grade from AKSci and other suppliers [1]. This higher initial purity can reduce or eliminate the need for pre-assay purification (e.g., preparative HPLC), saving 1–2 days of labor per batch and minimizing the risk of trace impurities generating false-positive or false-negative results in biological assays. Procurement teams should request certificates of analysis (CoA) to verify the actual batch-specific purity and identity [1].

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